

Investigating the pharmacology of Lamalbid

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Compound of Interest		
Compound Name:	Lamalbid	
Cat. No.:	B1258926	Get Quote

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An In-Depth Technical Guide to the Core Pharmacology of Lamalbid

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Lamalbid is a novel, orally bioavailable small molecule inhibitor of the Janus kinase 2 (JAK2) protein, a critical component of the JAK-STAT signaling pathway. Dysregulation of this pathway is implicated in a variety of myeloproliferative neoplasms and inflammatory diseases. **Lamalbid** exhibits high selectivity for the JH1 kinase domain of JAK2, thereby blocking the downstream phosphorylation and activation of STAT proteins. This whitepaper provides a comprehensive overview of the core pharmacology of **Lamalbid**, detailing its mechanism of action, pharmacokinetic profile, and preclinical efficacy.

Mechanism of Action



Lamalbid acts as an ATP-competitive inhibitor of JAK2. By binding to the ATP-binding site in the kinase domain, **Lamalbid** prevents the phosphorylation of JAK2 itself and its downstream substrates, primarily the Signal Transducer and Activator of Transcription (STAT) proteins. This blockade of STAT phosphorylation prevents their dimerization and translocation to the nucleus, where they would otherwise activate the transcription of genes involved in cell proliferation, differentiation, and inflammation.

Kinase Selectivity Profile

The selectivity of **Lamalbid** was assessed against a panel of 250 human kinases. **Lamalbid** demonstrates high selectivity for JAK2 over other JAK family members and the broader kinome.

Table 1: Kinase Inhibition Profile of Lamalbid

Kinase Target	IC50 (nM)
JAK2	1.2
JAK1	85
JAK3	150
TYK2	210
c-Met	> 10,000
VEGFR2	> 10,000
EGFR	> 10,000

Cellular Activity

The cellular potency of **Lamalbid** was determined by its ability to inhibit cytokine-induced STAT3 phosphorylation in human erythroleukemia (HEL) cells, which harbor a constitutively active JAK2 mutation.

Table 2: Cellular Activity of Lamalbid



Cell Line	Assay	IC50 (nM)
HEL	Inhibition of STAT3 phosphorylation	15.5
Ba/F3	Inhibition of IL-3 stimulated proliferation	20.1

Pharmacokinetics

The pharmacokinetic properties of **Lamalbid** were evaluated in preclinical species to determine its potential for clinical development.

Table 3: Pharmacokinetic Parameters of Lamalbid in Sprague-Dawley Rats

Parameter	Intravenous (1 mg/kg)	Oral (10 mg/kg)
T½ (half-life)	4.2 hours	6.8 hours
C _{max} (max concentration)	850 ng/mL	1250 ng/mL
T _{max} (time to C _{max})	-	1.5 hours
AUC (area under curve)	3200 ng·h/mL	9800 ng·h/mL
Bioavailability (%)	-	75%

Experimental Protocols In Vitro Kinase Inhibition Assay

- Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **Lamalbid** against a panel of kinases.
- Methodology: Recombinant human kinase enzymes were incubated with a fluorescently labeled peptide substrate and ATP. **Lamalbid** was added in a range of concentrations. The reaction was allowed to proceed for 60 minutes at 30°C. The amount of phosphorylated substrate was quantified using a microplate reader. The IC₅₀ values were calculated by fitting the dose-response curves to a four-parameter logistic model.



Cellular STAT3 Phosphorylation Assay

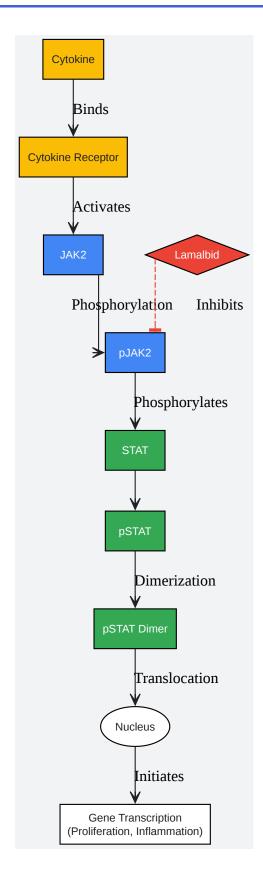
- Objective: To measure the potency of Lamalbid in a cellular context.
- Methodology: HEL cells were seeded in 96-well plates and starved overnight. The cells were
 then treated with serial dilutions of Lamalbid for 2 hours before stimulation with
 erythropoietin (EPO) for 15 minutes. Cells were lysed, and the level of phosphorylated
 STAT3 (pSTAT3) was determined using a sandwich ELISA. Total STAT3 levels were also
 measured for normalization.

Pharmacokinetic Study in Rats

- Objective: To assess the pharmacokinetic profile of Lamalbid.
- Methodology: Male Sprague-Dawley rats were administered Lamalbid either as a single intravenous bolus (1 mg/kg) or by oral gavage (10 mg/kg). Blood samples were collected at specified time points (0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours). Plasma concentrations of Lamalbid were determined by liquid chromatography-mass spectrometry (LC-MS/MS). Pharmacokinetic parameters were calculated using non-compartmental analysis.

Visualizations Signaling Pathway Diagram



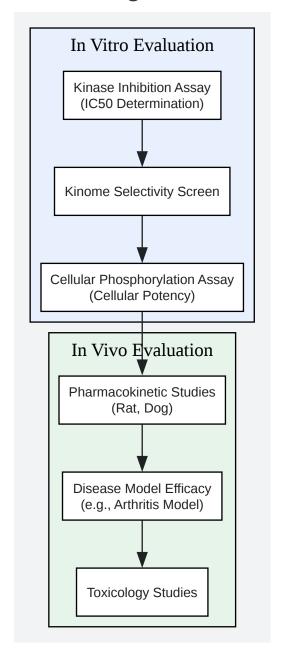


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Caption: Mechanism of action of Lamalbid in the JAK-STAT pathway.



Experimental Workflow Diagram



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